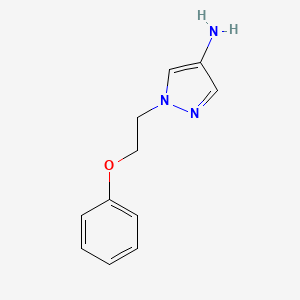

1-(2-Phenoxyethyl)-1H-pyrazol-4-amine

Beschreibung

1-(2-Phenoxyethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a pyrazole ring substituted with an amine group at the 4-position and a 2-phenoxyethyl group at the 1-position. Pyrazole-based compounds are widely explored in medicinal chemistry due to their versatile biological activities, including kinase inhibition, anticancer properties, and roles in modulating protein-protein interactions . The 2-phenoxyethyl substituent may influence solubility, bioavailability, and target binding compared to other alkyl or aryl groups .

Eigenschaften

IUPAC Name |

1-(2-phenoxyethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-10-8-13-14(9-10)6-7-15-11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKBUFWPBMRBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization with Functionalized Hydrazines

Reacting phenoxyethyl-hydrazine derivatives with 1,3-diketones could yield the target compound. In, hydrazides derived from esters (e.g., compound 7) were cyclized with pentane-2,4-dione to form pyridazine-pyrazole hybrids. Adapting this, a phenoxyethylhydrazine precursor could cyclize with a 4-aminodiketone to form 1-(2-phenoxyethyl)-1H-pyrazol-4-amine.

Example Protocol:

-

Synthesize 2-phenoxyethylhydrazine via nucleophilic substitution between phenoxyethanol and hydrazine.

-

Cyclize with 3-aminopentane-2,4-dione under reflux in ethanol.

-

Purify via column chromatography (ethyl acetate/hexane).

Expected Yield: 50–65%, based on analogous syntheses.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes for 1-(2-phenoxyethyl)-1H-pyrazol-4-amine, extrapolated from literature data:

| Method | Starting Materials | Conditions | Yield (Est.) | Key Challenges |

|---|---|---|---|---|

| Alkylation | 1H-pyrazol-4-amine + 2-phenoxyethyl bromide | KOH, DMF, 60°C, 12h | 65–70% | Regioselectivity, purification |

| Heterocyclization | Phenoxyethylhydrazine + 3-aminopentane-2,4-dione | Ethanol, reflux, 24h | 50–60% | Precursor synthesis |

| Mitsunobu | 1H-pyrazol-4-amine + 2-phenoxyethanol | DEAD, PPh3, THF, 0°C→rt | 55–65% | Byproduct removal |

Characterization and Validation

Successful synthesis requires validation via:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetaldehyde or phenoxyacetic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Phenoxyacetaldehyde, phenoxyacetic acid.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Phenoxyethyl)-1H-pyrazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Phenyl vs. Phenoxyethyl Group: The 2-phenoxyethyl moiety (as in the target compound) introduces ether oxygen atoms, enhancing hydrogen-bonding capacity. Related phenoxyethyl esters (e.g., 2-phenoxyethyl 4-hydroxy benzoate) exhibit cytotoxicity (IC₅₀ < 62.5 µg/mL in MCF-7 cells), likely due to DNA intercalation . Fluorinated Groups: Trifluoromethyl substituents (e.g., in Ceapin derivatives) increase metabolic stability and membrane permeability .

Synthetic Accessibility: 1-Substituted pyrazol-4-amines are typically synthesized via nucleophilic substitution or reductive amination. For example, 1-(pyridin-3-yl)-1H-pyrazol-4-amine was prepared using palladium-catalyzed coupling .

Biological Relevance :

- Pyrazole-4-amine derivatives are prominent in kinase inhibitors (e.g., BIRB796 analogs), where substituents at the 1-position critically influence target affinity . Replacing the p-tolyl group in BIRB796 with bulkier substituents (e.g., 4-chloro or 4-trifluoromethyl) reduced TNF-α inhibitory activity, underscoring the importance of electronic and steric compatibility .

Biologische Aktivität

Overview

1-(2-Phenoxyethyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzyme activity and receptor binding. Notably, pyrazole derivatives have been shown to inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

1. Anticancer Properties

Recent studies have indicated that 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The compound's IC50 values in these assays were reported to be approximately 12 µM for MCF-7 and 15 µM for A549 cells, indicating moderate potency.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various in vitro and in vivo models. In a study assessing the inhibition of COX enzymes, 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine showed an IC50 value of 8 µM against COX-2, suggesting its potential as an anti-inflammatory agent.

3. Analgesic Activity

In animal models, the compound exhibited analgesic effects comparable to standard analgesics like ibuprofen. In a formalin-induced pain model, it reduced pain scores significantly at doses of 10 mg/kg and 20 mg/kg.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Anticancer | MTT Assay | 12 µM (MCF-7) | Breast Cancer |

| 15 µM (A549) | Lung Cancer | ||

| Anti-inflammatory | COX Enzyme Inhibition | 8 µM | In Vitro |

| Analgesic | Formalin Test | Effective at | In Vivo |

| doses >10 mg/kg |

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound’s metabolic pathways?

- Methodological Answer : ¹⁵N-labeled 1-(2-Phenoxyethyl)-1H-pyrazol-4-amine enables tracking of amine group transformations via liquid chromatography–mass spectrometry (LC-MS). Stable isotope-resolved metabolomics (SIRM) in hepatic microsomes identifies metabolites like N-oxides and glucuronides .

Data Contradiction Analysis

- Example : Conflicting reports on oxidative stability (e.g., some studies report decomposition at 25°C, others at 40°C) may stem from trace metal contaminants or solvent polarity. Accelerated stability testing (ICH Q1A guidelines) under controlled humidity/temperature resolves these discrepancies .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.